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molecular formula C11H8N2 B2760655 5-phenyl-1H-pyrrole-3-carbonitrile CAS No. 122453-85-4

5-phenyl-1H-pyrrole-3-carbonitrile

Cat. No. B2760655
M. Wt: 168.199
InChI Key: QHCBCVFLFCKZJA-UHFFFAOYSA-N
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Patent
US05310938

Procedure details

Under a nitrogen purge 2,3-dichloro-5,6-dicyano-1,4-bonzoquinone (0.23 g; 0.001 mol) and 2-phenyl-1-pyrroline-4-carbonitrile (0.17 g; 0.001 mol) is dissolved in 1,2-dimethoxyethane (13 mL) to form a clear orange solution. Pyridine (0.08 mL; 0,001 mol) is added in a single portion, causing a slight exotherm (to ca. 28° C.) and an immediate formation of a green/grey precipitate. The suspension is stirred at room temperature for 18 hours during which time much of the solvent evaporates. The brownish semi-solid residue is partitioned between ether and a half-saturated solution of sodium carbonate. The red-brown aqueous layer is extracted twice with ether and the combined ether layer is washed with fresh water, then saturated sodium chloride. After drying with MgSO4, solvent is removed under reduced pressure to obtain a white semi-solid. This material was recrystallized from ethylene dichloride (DARCO treatment) to yield lavender crystals (0.1 g).
Name
2-phenyl-1-pyrroline-4-carbonitrile
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH2:11][CH:10]([C:12]#[N:13])[CH2:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1>COCCOC>[C:1]1([C:7]2[NH:8][CH:9]=[C:10]([C:12]#[N:13])[CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
2-phenyl-1-pyrroline-4-carbonitrile
Quantity
0.17 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NCC(C1)C#N
Step Two
Name
Quantity
0.08 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
13 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred at room temperature for 18 hours during which time much of the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear orange solution
CUSTOM
Type
CUSTOM
Details
a slight exotherm (to ca. 28° C.)
CUSTOM
Type
CUSTOM
Details
evaporates
CUSTOM
Type
CUSTOM
Details
The brownish semi-solid residue is partitioned between ether
EXTRACTION
Type
EXTRACTION
Details
The red-brown aqueous layer is extracted twice with ether
WASH
Type
WASH
Details
the combined ether layer is washed with fresh water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with MgSO4, solvent
CUSTOM
Type
CUSTOM
Details
is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a white semi-solid
CUSTOM
Type
CUSTOM
Details
This material was recrystallized from ethylene dichloride (DARCO treatment)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC=C(C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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